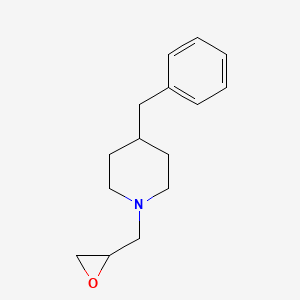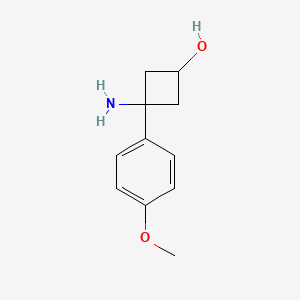
3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol” is a unique chemical compound with the empirical formula C11H15NO2 . It has a molecular weight of 193.24 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is COc1ccc(cc1)C2(N)CC(O)C2 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid . It’s important to note that buyers assume responsibility to confirm product identity and/or purity .Applications De Recherche Scientifique
Novel Natural Cyclobutane-Containing Alkaloids
Research on cyclobutane-containing alkaloids, which share structural features with 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol, has unveiled their potential in drug discovery due to antimicrobial, antibacterial, antitumor, and other activities. These compounds, derived from both terrestrial and marine species, present an important source of leads for pharmaceutical developments, emphasizing the versatility of cyclobutane cores in medicinal chemistry (Sergeiko et al., 2008).
Bioactive Oxyprenylated Ferulic Acid Derivatives
Amino-1,2,4-triazoles in Organic Synthesis
The industrial use of amino-1,2,4-triazoles, which can be synthesized from precursors including this compound, outlines the broad applications of such compounds in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. This review underlines the diversity and utility of cyclobutane and related structures in fine organic synthesis, highlighting their role in creating value-added products across various sectors (Nazarov et al., 2021).
Natural Product Synthesis and Bioactivity
The study of [2 + 2]-cycloaddition-derived cyclobutane natural products, sharing core similarities with this compound, reveals significant interest due to their structural diversity, biological effects, and synthetic challenges. This research domain demonstrates the cyclobutane core's potential in generating bioactive molecules, encouraging further exploration into synthetic and biomimetic approaches for discovering new pharmacologically active compounds (Yang et al., 2022).
Cyclodextrins in Drug Delivery
Cyclodextrins, through their ability to form inclusion complexes, illustrate the importance of structural manipulation in enhancing solubility and stability of compounds like this compound for pharmaceutical applications. This review highlights the adaptability of cyclodextrins in improving drug delivery systems, pointing toward the potential for cyclobutane derivatives in enhancing therapeutic efficacy and bioavailability (Sharma & Baldi, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-3-(4-methoxyphenyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-10-4-2-8(3-5-10)11(12)6-9(13)7-11/h2-5,9,13H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBCCVMYRJUCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC(C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)

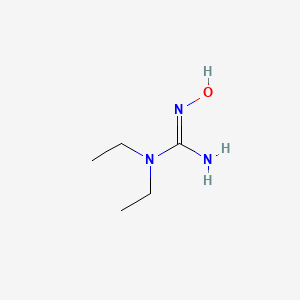

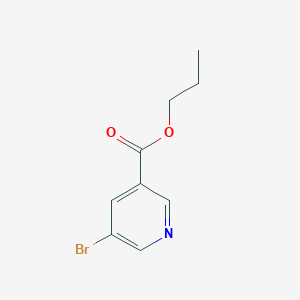
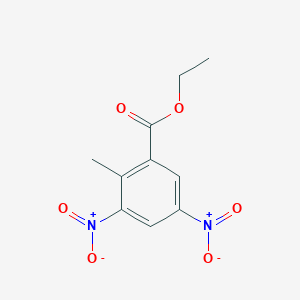
![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)




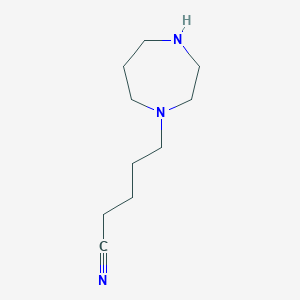
![2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6352734.png)
